Acipimox-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

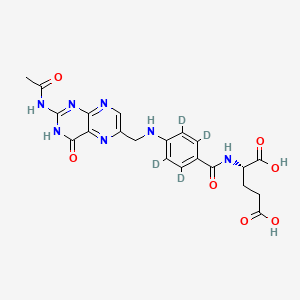

Acipimox-d4 is a deuterated form of acipimox, a niacin derivative used primarily as a lipid-lowering agent. It is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of acipimox due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of acipimox-d4 involves the deuteration of acipimox. The process typically starts with 5-methylpyrazine-2-carboxylic acid. This compound is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt. An oxidant is then introduced to facilitate the formation of the nitrogen oxide, followed by cooling and crystallization to obtain acipimox .

Industrial Production Methods

For industrial production, the method is scaled up to ensure higher yield and purity. The process involves careful control of reaction conditions to avoid the use of metal catalysts, which simplifies the preparation process and makes it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Acipimox-d4 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound back to its precursor forms.

Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives that can be used for further chemical analysis and research .

Scientific Research Applications

Acipimox-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference compound in mass spectrometry to study metabolic pathways and reaction mechanisms.

Biology: Helps in understanding the biological effects of lipid-lowering agents and their impact on cellular metabolism.

Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and related metabolic disorders.

Industry: Utilized in the development of new lipid-lowering drugs and formulations

Mechanism of Action

Acipimox-d4, like acipimox, acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase. This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver. Consequently, the production of very-low-density lipoprotein cholesterol in the liver is reduced, leading to a decrease in low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol .

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid: Another niacin derivative used as a lipid-lowering agent.

Laropiprant: Often combined with nicotinic acid for enhanced lipid-lowering effects.

Fibrates: A class of compounds used to lower triglyceride levels and increase high-density lipoprotein cholesterol

Uniqueness

Acipimox-d4 is unique due to its deuterated nature, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily obtainable with non-deuterated compounds .

Properties

IUPAC Name |

3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQOOSBJCLSSEY-VYMTUXDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)

![Methyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565492.png)

![ethyl 4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B565495.png)